molecular formula C14H17O4P B14550632 Methyl naphthalen-1-yl propyl phosphate CAS No. 61911-60-2

Methyl naphthalen-1-yl propyl phosphate

Cat. No.: B14550632
CAS No.: 61911-60-2
M. Wt: 280.26 g/mol
InChI Key: NSRJUBQBNOZKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl naphthalen-1-yl propyl phosphate is an organophosphorus compound that features a naphthalene ring substituted with a methyl group and a propyl phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl naphthalen-1-yl propyl phosphate typically involves the reaction of naphthalen-1-yl phosphine with methyl propyl phosphate under controlled conditions. The reaction is often catalyzed by transition metals such as rhodium or palladium to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Methyl naphthalen-1-yl propyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl naphthalen-1-yl propyl phosphate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl naphthalen-1-yl propyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

    Naphthalen-1-yl phosphine: Shares the naphthalene ring but lacks the phosphate group.

    Methyl naphthalen-1-yl phosphate: Similar structure but without the propyl group.

    Propyl naphthalen-1-yl phosphate: Similar structure but without the methyl group

Uniqueness: Methyl naphthalen-1-yl propyl phosphate is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the methyl and propyl phosphate groups enhances its versatility in various applications .

Properties

CAS No.

61911-60-2

Molecular Formula

C14H17O4P

Molecular Weight

280.26 g/mol

IUPAC Name

methyl naphthalen-1-yl propyl phosphate

InChI

InChI=1S/C14H17O4P/c1-3-11-17-19(15,16-2)18-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,3,11H2,1-2H3

InChI Key

NSRJUBQBNOZKGU-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(OC)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.